molecular formula C17H14N2O4S B2800963 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide CAS No. 892854-79-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B2800963
CAS RN: 892854-79-4
M. Wt: 342.37
InChI Key: RWBZZTLBCOCXSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A multistep synthesis of the electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole has been presented . The new deficient acceptor has good solubility in organic solvents to permit an appropriate coating process .

Scientific Research Applications

Synthetic Methodologies and Derivatives

Research by Gerasyuto, Zlotin, and Semenov (2001) presents synthetic methods for converting polynitrobenzamides to derivatives including 2,3-dihydrobenzothiazol-1,1-dioxide and 2,3-dihydro-1,4-benzothiazin-3-one, which are structurally related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide. These methods involve nucleophilic substitution and oxidation reactions leading to the formation of benzothiazole and benzothiazin derivatives (Gerasyuto, Zlotin, & Semenov, 2001).

Radioactive Tracers in Alzheimer's Disease

Gao, Wang, and Zheng (2018) discuss the synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, including derivatives structurally akin to this compound. These compounds were evaluated as potential PET radiotracers for imaging in Alzheimer's disease. The study highlights the importance of these compounds in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).

Antimicrobial Agents

Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety, related to the compound of interest. They found that these compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, showcasing the relevance of such compounds in antimicrobial research (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).

Biological Activity in Various Derivatives

Zia-ur-Rehman et al. (2006) synthesized a series of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, which are structurally related to the compound . These compounds were evaluated for their biological activity against Gram-positive and Gram-negative bacteria, with some showing marked activity against Bacillus subtilis. This research highlights the potential of such compounds in developing new antibacterial agents (Zia-ur-Rehman, Choudary, Ahmad, & Siddiqui, 2006).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-11-4-2-10(3-5-11)16(20)19-17-18-12-8-13-14(9-15(12)24-17)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBZZTLBCOCXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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